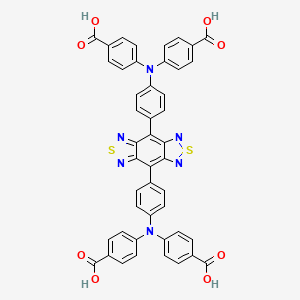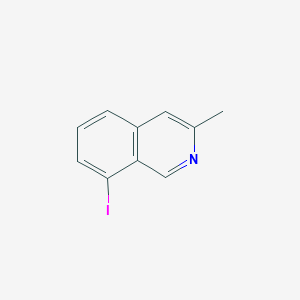
8-Iodo-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-3-methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of an iodine atom at the 8th position and a methyl group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 8-Iodo-3-methylisoquinoline can be achieved through several methods:
Palladium-Catalyzed Coupling: A common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Sequential Coupling-Immination-Annulation: This method involves the reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation.
Copper(I)-Catalyzed Tandem Reaction: This method uses 2-bromoaryl ketones, terminal alkynes, and acetonitrile to produce isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
8-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Iodo-3-methylisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Iodo-3-methylisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
8-Iodo-3-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
3-Methylisoquinoline: Lacks the iodine atom, making it less reactive in substitution reactions.
8-Bromo-3-methylisoquinoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Quinoline: A structural isomer with different chemical properties and applications.
The presence of the iodine atom at the 8th position in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Its derivatives have shown promise in biological and medicinal research, highlighting its importance in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
8-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |
InChI Key |
UKROIDNNYYMWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


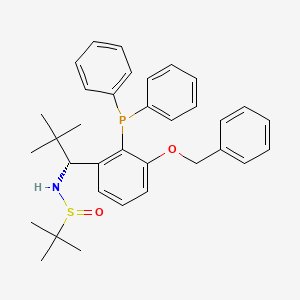
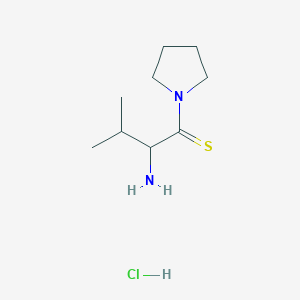
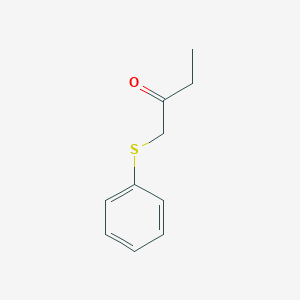
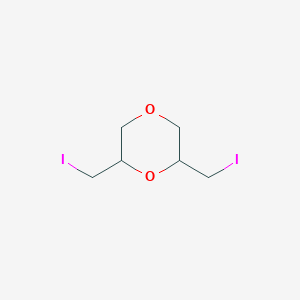
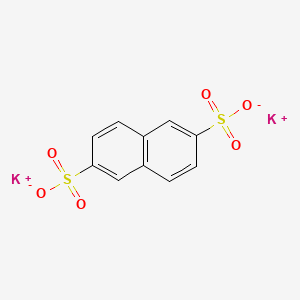
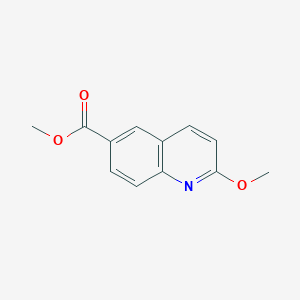
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
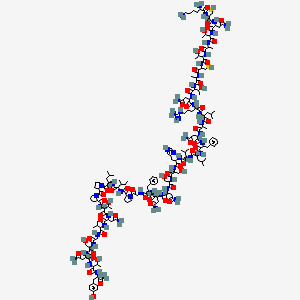
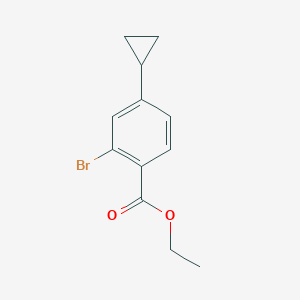
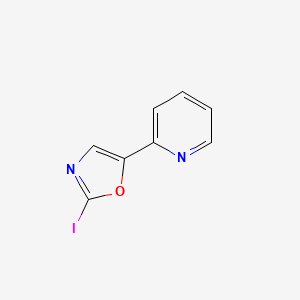
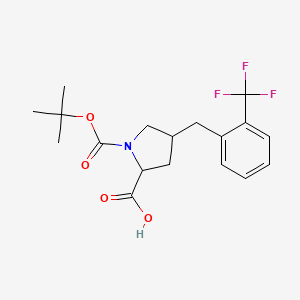
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)

